![molecular formula C16H18N4O3S B2796377 Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate CAS No. 2034518-30-2](/img/structure/B2796377.png)
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate
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Overview
Description
“Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been achieved through various methods, often involving the use of catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 . Specific synthesis pathways for “Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate” are not available in the retrieved data.Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, in particular, is known for its diverse activities. This is attributed to the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Antimicrobial Activity
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate has been evaluated for its antimicrobial potential. Researchers have tested its efficacy against bacterial strains such as E. coli, B. mycoides, and the fungal pathogen C. albicans. Notably, four compounds derived from this molecule exhibited superior antimicrobial activity .
Anticancer Potential
Although direct evidence is scarce, certain 1,3,4-thiadiazoles have demonstrated anticancer effects. Researchers have explored their impact on cancer cell lines, and while Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate itself hasn’t been extensively studied, it could be a starting point for further investigations .
Future Directions
The future directions for the study of “Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, these compounds could be promising candidates for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to interact strongly with biological targets due to their mesoionic character . .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes and interact with biological targets . The nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives have been found to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Thiadiazole derivatives have been found to display a broad spectrum of biological activities, including antimicrobial and anticancer activities .
properties
IUPAC Name |
methyl 4-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)18-13-6-8-20(9-7-13)14-10-17-24-19-14/h2-5,10,13H,6-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXSTBPELGUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate |
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